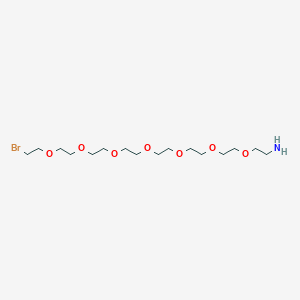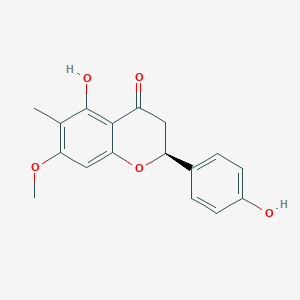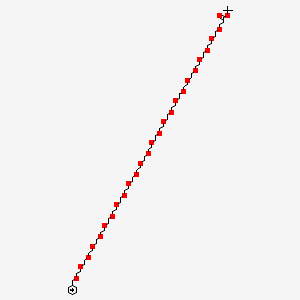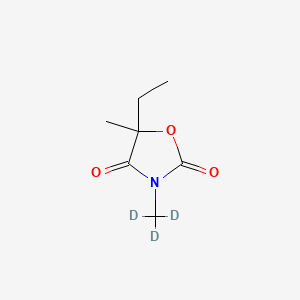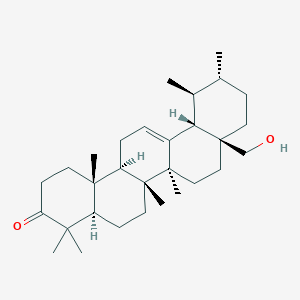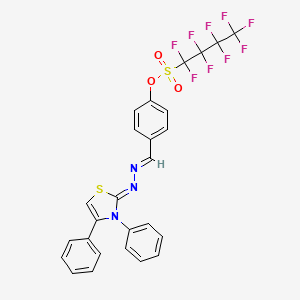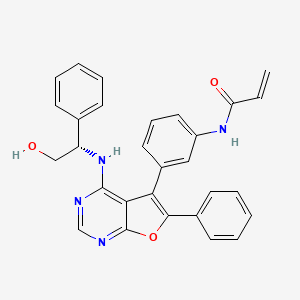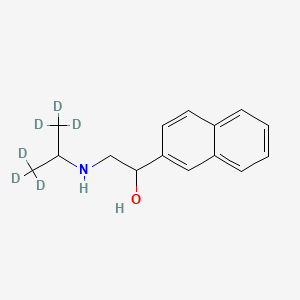![molecular formula C23H23FN2O4 B12420607 (2~{S},3~{S})-2-(fluoranylmethyl)-~{N}7-methyl-~{N}5-[(1~{R},5~{S})-3-oxabicyclo[3.1.0]hexan-6-yl]-3-phenyl-2,3-dihydro-1-benzofuran-5,7-dicarboxamide](/img/structure/B12420607.png)
(2~{S},3~{S})-2-(fluoranylmethyl)-~{N}7-methyl-~{N}5-[(1~{R},5~{S})-3-oxabicyclo[3.1.0]hexan-6-yl]-3-phenyl-2,3-dihydro-1-benzofuran-5,7-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
GSK973 is a highly selective, orally bioavailable inhibitor of the second bromodomains (BD2s) of the bromodomain and extra-terminal (BET) family of proteins. It exhibits a pIC50 of 7.8 and a pKd of 8.7 specifically for BRD4 BD2, demonstrating a remarkable selectivity of 1600-fold for BRD4 BD2 over BRD4 BD1 . This compound has shown significant potential in cancer research due to its ability to regulate gene transcription by inhibiting BET proteins .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of GSK973 involves a series of steps that have been optimized for large-scale production. The synthetic route includes a saponification/amide coupling sequence, which was replaced with a one-step aminocarbonylation to improve efficiency . The reaction conditions for the synthesis are as follows:
- CO (1 atm), 5 mol % Pd(OAc)2, 5 mol % Xantphos, 1.3 equiv amine·HCl, 2.5 equiv 2,6-lutidine, 1,4-dioxane, 85°C, 16 h, 95% yield .
- 42% w/w SiliaMetS Thiol, CH2Cl2/MeOH, room temperature, then trituration in EtOAc, 83% yield .
Industrial Production Methods
For industrial production, the synthesis has been scaled up to provide sufficient material for pre-clinical efficacy and safety studies. The process has been made more environmentally friendly by reducing the number of steps from 10 to 7, changing solvents, and increasing the overall yield from 10% to 25% .
化学反应分析
Types of Reactions
GSK973 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in GSK973.
Substitution: Substitution reactions are common, where functional groups in GSK973 are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
GSK973 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of BET proteins in gene transcription.
Biology: Helps in understanding the epigenetic regulation of gene expression.
Industry: Utilized in the development of new therapeutic agents targeting BET proteins.
作用机制
GSK973 exerts its effects by selectively inhibiting the second bromodomains (BD2s) of the BET family of proteins. This inhibition prevents the binding of BET proteins to acetylated lysine residues on histone tails, thereby disrupting the regulation of gene transcription . The molecular targets include BRD2, BRD3, BRD4, and BRDT, with a high selectivity for BRD4 BD2 .
相似化合物的比较
Similar Compounds
JQ1: Another BET inhibitor with a broader activity profile, targeting both BD1 and BD2.
I-BET762: A pan-BET inhibitor with similar applications in cancer research.
OTX015: A clinical-stage BET inhibitor with activity against multiple bromodomains.
Uniqueness of GSK973
GSK973 stands out due to its exceptional selectivity for BD2 over BD1, making it a valuable tool for studying the specific contributions of BD2 to BET-associated functional phenotypes . Its high oral bioavailability and good pharmacokinetics further enhance its utility in pre-clinical and clinical research .
属性
分子式 |
C23H23FN2O4 |
|---|---|
分子量 |
410.4 g/mol |
IUPAC 名称 |
(2S,3S)-2-(fluoromethyl)-7-N-methyl-5-N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]-3-phenyl-2,3-dihydro-1-benzofuran-5,7-dicarboxamide |
InChI |
InChI=1S/C23H23FN2O4/c1-25-23(28)15-8-13(22(27)26-20-16-10-29-11-17(16)20)7-14-19(12-5-3-2-4-6-12)18(9-24)30-21(14)15/h2-8,16-20H,9-11H2,1H3,(H,25,28)(H,26,27)/t16-,17+,18-,19+,20?/m1/s1 |
InChI 键 |
WZQLVEPIBAOOGF-SFDMMAKQSA-N |
手性 SMILES |
CNC(=O)C1=CC(=CC2=C1O[C@@H]([C@H]2C3=CC=CC=C3)CF)C(=O)NC4[C@H]5[C@@H]4COC5 |
规范 SMILES |
CNC(=O)C1=CC(=CC2=C1OC(C2C3=CC=CC=C3)CF)C(=O)NC4C5C4COC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-nitro-2-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)phenyl]methanesulfonamide](/img/structure/B12420524.png)
![3-[(2-Formyl-8-hydroxyquinolin-5-yl)diazenyl]benzenesulfonamide](/img/structure/B12420536.png)
![(2S,3S,4S,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol;(2R,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol](/img/structure/B12420541.png)
